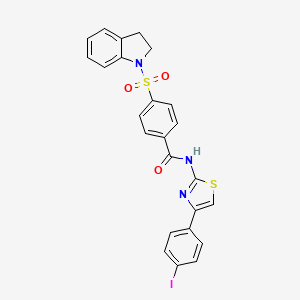

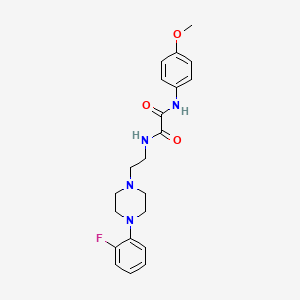

![molecular formula C12H12N2O2S2 B2376079 2-(acetylsulfanyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 851716-67-1](/img/structure/B2376079.png)

2-(acetylsulfanyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is a component of larger chemical groups and biomolecules, including some dyes, pharmaceuticals, and the vitamin thiamine (B1) .

Molecular Structure Analysis

The compound contains a thiazole ring, which is aromatic and has a planar structure. The presence of the double bond and the S-ethylthioate group may have implications for the compound’s reactivity .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications

Structural Analysis and Crystallography

- The experimental geometry of related compounds, characterized by X-ray diffraction analysis (XRD), reveals intricate molecular structures with various interactions providing stabilization in the solid state (Köysal et al., 2015).

Synthesis of Derivatives and Analogues

- Synthesis of derivatives of similar compounds involves reactions with acetonitriles and treatment with acids, yielding various quaternary salts and their reduction products. These processes are pivotal in developing new molecules with potential applications (Denisenko et al., 2011).

Inhibitory and Anti-inflammatory Activities

- Certain analogues exhibit inhibitory activity against enzymes and show anti-inflammatory response, indicating potential for therapeutic applications (Smelcerovic et al., 2015).

Molecular Stability and Dimerization

- Studies on stable thiazol-2-ylidenes, closely related to the molecule , provide insights into molecular stability and dimerization processes, which are fundamental for understanding the behavior of these compounds (Arduengo et al., 1997).

Acylation and Structural Properties

- Acylation processes involving similar molecules have been explored, showing how structural modifications impact stability and reactivity, a key aspect in developing new compounds (Hill et al., 1997).

Solubility and Physical Properties

- The solubility of related ester compounds in various solvents has been determined, providing valuable data for pharmaceutical and chemical applications (Song et al., 2010).

Preparation for Clinical Applications

- Preparation methods for Z-isomers of similar compounds have been developed, highlighting the importance of these methods in the synthesis of clinically useful antibiotics (Tatsuta et al., 1994).

Antimicrobial Activities

- Synthesized derivatives demonstrate antimicrobial activities, suggesting potential for development as therapeutic agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

Sensor Applications

- Some derivatives serve as chemosensors for specific anions, indicating their use in analytical chemistry and environmental monitoring (Wang et al., 2015).

Tautomerization and Metal Coordination

- The metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes opens up avenues in catalysis and material science (Ruiz & Perandones, 2009).

Anticancer Activity

- Some derivatives exhibit anticancer activity, highlighting the potential for pharmaceutical development in cancer therapy (Kaminskyy et al., 2015).

Aldehyde Synthesis and Applications

- Methods for synthesizing aldehyde derivatives demonstrate the versatility of these compounds in organic synthesis and potential industrial applications (Denisenko & Tverdokhlebov, 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

S-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-8(15)17-7-11(16)13-12-14(2)9-5-3-4-6-10(9)18-12/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGQJWMKQSMEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)

![N-(2,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375999.png)

![2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2376004.png)

![7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2376006.png)

![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)

![N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2376013.png)

![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2376016.png)